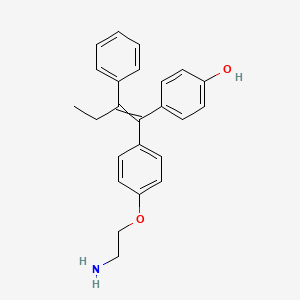

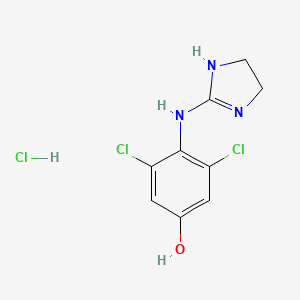

(E/Z)-N,N-二去甲基-4-羟基他莫昔芬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E/Z)-4-hydroxy Tamoxifen” is an active metabolite of tamoxifen . It is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It is cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells .

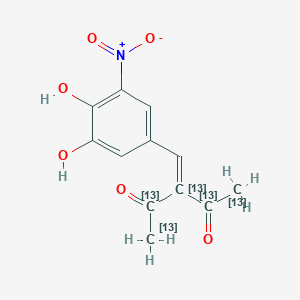

Synthesis Analysis

The synthesis of tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . The carbolithiation of diphenylacetylene and the consecutive cross-coupling with the appropriate 4-bromo-dimethylamine-ethylether yields (Z)-tamoxifen with a good (Z / E) selectivity (10: 1) and with yields up to 65% .Molecular Structure Analysis

The molecular formula of “(E/Z)-4-hydroxy Tamoxifen” is C26H29NO2 . The SMILES representation isCC/C(C1=CC=CC=C1)=C(C2=CC=C(O)C=C2)/C3=CC=C(OCCN(C)C)C=C3 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tamoxifen include the carbolithiation of diphenylacetylenes and their cross-coupling procedure . The formed nucleophilic sp2 vinyllithium reagent is quenched with an electrophile to provide a direct approach to substituted diarylalkenes .Physical And Chemical Properties Analysis

“(E/Z)-4-hydroxy Tamoxifen” is a crystalline solid . It has a formula weight of 387.5 . It is soluble in DMF (20 mg/ml), DMSO (2 mg/ml), and Ethanol (20 mg/ml) .科学研究应用

Solid-Phase Extraction Enhancement

The compound has been used in studies to enhance the solid-phase extraction (SPE) of Tamoxifen and its metabolites from human plasma . This is aimed at providing a more accessible and affordable breast cancer patient-monitoring technology .

Nanomaterials Research

The compound is used in nanomaterials research, particularly in the study of metal-organic frameworks (MOFs) for the extraction of Tamoxifen and its metabolites . The unique properties of MOFs, such as high porosity and surface area, are leveraged to improve SPE efficiency .

Biomedical Analysis

The compound’s interaction with MOFs under various conditions, including different elution solvents and protein precipitators, is meticulously examined. This advances more efficient targeted extraction methods in biomedical analysis .

Synthesis of Tamoxifen Derivatives

The compound has been used in the synthesis of tamoxifen-type derivatives, where one phenyl ring of Tamoxifen itself is replaced by an NCN arylplatinum pincer fragment . These newly synthesized derivatives can be used as potential candidates in anti-cancer drug screening protocols .

Study of E/Z Isomers

The compound has been used in the study of E/Z isomers. For instance, the separation of the diastereomeric E-/Z-forms of the compound was achieved in one study .

Drug Screening Protocols

The compound is used in drug screening protocols. Specifically, the pivaloyl protected NCN pincer platinum hydroxy-Tamoxifen derivative of the compound, which was obtained as a mixture of E-/Z-isomers, can be used in these protocols .

作用机制

Target of Action

The primary target of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, also known as endoxifen, is the estrogen receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells .

Mode of Action

Endoxifen competitively inhibits estrogen binding to its receptor, which is critical for its activity in breast cancer cells . It leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the stimulation of cancer cell growth .

Biochemical Pathways

The biochemical pathways responsible for tamoxifen metabolism are complex, involving recently discovered estrogen-like tamoxifen metabolites and cytochrome P450-dominated processes, particularly CYP3A4 and CYP2D6 . Endoxifen is formed from tamoxifen by CYP2C19, 3A, and 1A2 and from desmethyltamoxifen by CYP2D6, 1A2, and 3A .

Pharmacokinetics

Endoxifen is the most important active metabolite of tamoxifen. Several retrospective studies have suggested a minimal or threshold endoxifen systemic concentration of 14–16 nM is required for a lower recurrence rate . The CYP2D6 phenotype and CYP3A4 genotype were the main covariates that affected the metabolism of tamoxifen and its metabolites .

Result of Action

Endoxifen’s molecular mechanisms of action are concentration-dependent and different from that of other anti-estrogens . High concentrations of endoxifen induce significant cell cycle arrest and markers of apoptosis .

Action Environment

Environmental factors such as genetic variation, age, gender, BMI, co-medication, and postmenopausal status are reported to affect the disposition of tamoxifen and its metabolites . In nearly 60% of patients, including over 30% of patients with fully functional CYP2D6, endoxifen concentration was below the predefined threshold of therapeutic efficacy .

安全和危害

属性

IUPAC Name |

4-[1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBLTPGQSYLHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)